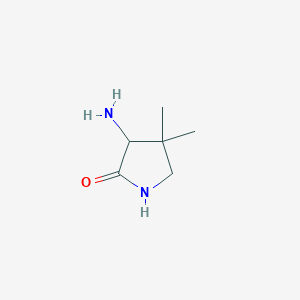

3-Amino-4,4-dimethylpyrrolidin-2-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-amino-4,4-dimethylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-6(2)3-8-5(9)4(6)7/h4H,3,7H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDVAQEBLCVPBNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(=O)C1N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248826-55-2 | |

| Record name | 3-amino-4,4-dimethylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Amino 4,4 Dimethylpyrrolidin 2 One and Its Derivatives

Classical Approaches to Pyrrolidin-2-one Ring Systems

The construction of the pyrrolidin-2-one core, also known as a γ-lactam, is a fundamental objective in organic synthesis due to its prevalence in biologically active compounds. rsc.org Traditional methods for assembling this five-membered ring system primarily involve the cyclization of linear precursors or the modification of existing heterocyclic structures.

Cyclization Reactions from Acyclic Precursors

A common and direct route to pyrrolidin-2-ones is the intramolecular cyclization of acyclic molecules containing the requisite functional groups. This approach often involves the formation of an amide bond within a γ-amino acid derivative, leading to the desired lactam.

The synthesis of substituted pyrrolidin-2-ones can be achieved through the cyclization of γ-amino esters. For instance, the lactamization of γ-aminoester intermediates can be induced by refluxing in a toluene solution with acetic acid. nih.gov This method provides an efficient pathway to the pyrrolidin-2-one ring system from an acyclic precursor. In some cases, this cyclization can be performed as a one-pot process following the initial formation of the γ-aminoester from the reaction of a donor-acceptor cyclopropane with an amine, facilitated by a Lewis acid catalyst. nih.gov

Functionalization of Preformed Pyrrolidine (B122466) Rings

An alternative to de novo ring synthesis is the functionalization of a pre-existing pyrrolidine ring. rsc.org This strategy is particularly useful when the desired pyrrolidine core is readily available or can be synthesized through established methods. Subsequent chemical transformations introduce the desired functional groups at specific positions on the ring. For example, direct functionalization of C(sp³)–H bonds is an area of increasing interest as it can eliminate the need for substrate pre-activation. rsc.org Another approach involves the ring contraction of piperidine derivatives, which can lead to the formation of pyrrolidin-2-ones through a domino process. rsc.org This process may involve the in situ formation of a pyrrolidine-2-carbaldehyde, followed by oxidation, decarboxylation, and subsequent functionalization. rsc.org

Enantioselective Synthesis Strategies

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of enantioselective methods for the synthesis of 3-Amino-4,4-dimethylpyrrolidin-2-one and its derivatives is of significant importance. These strategies aim to control the three-dimensional arrangement of atoms, yielding a single, desired enantiomer.

Chiral Auxiliary-Based Methods

A widely employed strategy for asymmetric synthesis involves the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled.

An enantiodivergent synthesis of (R)- and (S)-3-amino-4,4-dimethyl-1-phenylpyrrolidin-2-one has been developed, showcasing the utility of chiral auxiliaries. researchgate.net This approach allows for the preparation of both enantiomers of the target compound. Chiral α-substituted benzylamines, such as (R)- or (S)-α-methylbenzylamine, can be used to introduce a nitrogen atom while simultaneously influencing the stereochemical bias during the formation of diastereomeric intermediates. google.com These diastereomers can then be separated, and the chiral auxiliary can be subsequently removed to yield the enantiomerically pure product. google.com

Asymmetric Catalysis in Pyrrolidin-2-one Synthesis

Asymmetric organocatalysis has become a powerful tool for the construction of complex chiral molecules, and pyrrolidine-based structures are prominent targets. nih.govnih.govmdpi.com The development of novel organocatalysts derived from pyrrolidine, such as proline and its derivatives, has enabled highly efficient and selective transformations. mdpi.com These catalytic methods are crucial for synthesizing enantiomerically pure pyrrolidin-2-ones, avoiding the need for chiral auxiliaries or resolutions.

The asymmetric reduction of prochiral ketones is a cornerstone of modern organic synthesis for producing chiral secondary alcohols, which can be key intermediates in the synthesis of pyrrolidin-2-ones. mdpi.com A highly effective method involves the use of oxazaborolidine catalysts, often referred to as Corey-Bakshi-Shibata (CBS) catalysts, in combination with a borane source. mdpi.comorganic-chemistry.org

These catalysts can be generated in situ from a chiral amino alcohol and borane, simplifying the procedure and improving reproducibility. mdpi.comorganic-chemistry.org For example, a catalyst derived from (S)-5-(diphenylhydroxymethyl)pyrrolidin-2-one and borane can effectively reduce various prochiral ketones with high enantioselectivity, often achieving up to 98% enantiomeric excess (e.e.). organic-chemistry.org The reaction typically proceeds rapidly at room temperature. organic-chemistry.org This method has been applied to a wide range of substrates, including aromatic, aliphatic, and α,β-unsaturated ketones. mdpi.comijprs.com

Table 2: Enantioselective Reduction of Ketones with in situ Generated Oxazaborolidine Catalysts

| Substrate (Ketone) | Chiral Catalyst Precursor | Reducing System | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| Acetophenone | (1S, 2R)-(-)-cis-1-amino-2-indanol | Tetrabutylammonium borohydride / MeI | 91% | ijprs.com |

| Acetophenone | (S)-5-(diphenylhydroxymethyl)pyrrolidin-2-one | Borane (BH3) | 98% | organic-chemistry.org |

| 1-Tetralone | (S)-5-(diphenylhydroxymethyl)pyrrolidin-2-one | Borane (BH3) | 97% | organic-chemistry.org |

Copper-catalyzed 1,3-dipolar cycloaddition

The copper-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a highly efficient method for constructing the pyrrolidine ring with control over multiple stereocenters in a single step. acs.org This reaction is a powerful tool for synthesizing polysubstituted pyrrolidines with high levels of regio-, diastereo-, and enantioselectivity. researchgate.net

In this process, a chiral copper(I) complex, typically formed from a copper salt and a chiral phosphine ligand (e.g., Segphos derivatives), catalyzes the reaction between an azomethine ylide (the 1,3-dipole) and a dipolarophile (e.g., an electron-deficient alkene). acs.orgthieme-connect.com The choice of the chiral ligand is critical for achieving high enantioselectivity. thieme-connect.com Interestingly, by modifying the ligand, it is possible to reverse the diastereoselectivity of the cycloaddition, providing access to either endo or exo products. thieme-connect.com This methodology allows for the creation of complex pyrrolidine structures, including those with quaternary stereocenters. thieme-connect.com

Transition metal-catalyzed asymmetric hydrogenation is one of the most fundamental and widely used methods for introducing chirality into molecules. nih.gov Rhodium-based catalysts, in particular, have been extensively studied and applied to the enantioselective reduction of various unsaturated compounds to produce chiral amines and heterocyclic compounds like pyrrolidines. nih.govnih.gov

This method often involves the hydrogenation of a prochiral unsaturated precursor, such as a substituted pyrrole or an enamine, using a chiral rhodium-phosphine complex as the catalyst. nih.govacs.org The reaction typically requires hydrogen gas, often under pressure, and proceeds with high efficiency and enantioselectivity. acs.org For example, the heterogeneous catalytic hydrogenation of highly substituted pyrroles using rhodium on alumina (Rh/Al2O3) can produce functionalized pyrrolidines with up to four new stereocenters with excellent diastereoselectivity. acs.org The mechanism often involves reversible substrate binding to the metal center, followed by the rate-determining addition of hydrogen. nih.gov

Table 3: Rh-Catalyzed Asymmetric Hydrogenation for Pyrrolidine Synthesis

| Substrate | Catalyst System | Pressure (H₂) | Stereoselectivity | Reference |

|---|---|---|---|---|

| Bicyclic Pyrrole α-ketoester | 5% Rh/Al₂O₃ | 10 atm | Excellent diastereoselectivity | acs.org |

| 2-Pyridyl-substituted alkene | Chiral Rh-phosphine complex | 1-10 atm | High enantioselectivity | nih.gov |

| N-Boc-2-substituted-pyrrole | [Rh(COD)Cl]₂ / Chiral ligand | 50 bar | up to 99% e.e. | acs.org |

Resolution of Racemic Mixtures

While asymmetric synthesis is often the preferred route, the resolution of racemic mixtures remains a viable and important strategy for obtaining enantiomerically pure compounds. This approach involves synthesizing the target molecule as a racemic mixture and then separating the two enantiomers.

Several techniques can be employed for resolution. Classical resolution involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent (a chiral acid), followed by separation of the diastereomers through crystallization and subsequent liberation of the enantiomerically pure amine. Another common method is chromatography using a chiral stationary phase (chiral HPLC), which can separate enantiomers based on their differential interactions with the chiral support. researchgate.net

A more advanced technique is kinetic resolution, where one enantiomer of the racemate reacts faster than the other in the presence of a chiral catalyst or enzyme. An example is the hydrolytic kinetic resolution (HKR) of racemic epoxides, which can serve as precursors to aminopyrrolidinones. mdpi.com Using chiral catalysts like Jacobsen's (salen)Co complexes, one enantiomer of the epoxide is selectively hydrolyzed to a diol, leaving the other enantiomer unreacted and thus enantiomerically enriched. mdpi.com This method is effective for producing both enantiomers of a chiral epoxide from the racemic starting material. mdpi.com

Diastereomeric Salt Formation with Chiral Resolving Agents

The resolution of racemic this compound into its constituent enantiomers is a critical step in the synthesis of chiral molecules. One of the most effective and industrially viable methods for achieving this separation is through diastereomeric salt formation. This classical resolution technique relies on the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These salts, possessing different physicochemical properties, can then be separated by fractional crystallization.

Chiral resolving agents such as tartaric acid derivatives and L-di-p-toluoyltartaric acid are commonly employed for the resolution of racemic amines. The fundamental principle of this method is the differential solubility of the diastereomeric salts formed between the enantiomers of the racemic compound and the chiral resolving agent. For instance, when a racemic mixture of this compound is treated with an enantiomerically pure chiral acid like L-di-p-toluoyltartaric acid, two diastereomeric salts are formed: (R)-3-amino-4,4-dimethylpyrrolidin-2-one-L-di-p-toluoyltartaric acid and (S)-3-amino-4,4-dimethylpyrrolidin-2-one-L-di-p-toluoyltartaric acid.

The success of the resolution is highly dependent on the choice of solvent, temperature, and the molar ratio of the resolving agent to the racemate. nih.gov The differing crystal lattice energies of the diastereomeric salts lead to variations in their solubility in a given solvent system. rsc.org Through careful optimization of these conditions, one of the diastereomeric salts will preferentially crystallize from the solution, allowing for its separation by filtration. The less soluble salt can be isolated in high diastereomeric purity. nih.gov

Once the less-soluble diastereomeric salt is isolated, the chiral resolving agent can be removed by treatment with a base to liberate the free, enantiomerically enriched amine. The more soluble diastereomeric salt remains in the mother liquor and can be treated similarly to recover the other enantiomer. This process provides an efficient route to access both enantiomers of this compound. The efficiency of such resolutions can be very high, with some reported cases achieving resolution efficiencies up to 94%. nih.gov

Table 1: Chiral Resolving Agents for this compound

| Resolving Agent | Type | Rationale for Use |

|---|---|---|

| Tartaric acid derivatives | Chiral Acid | Forms diastereomeric salts with the racemic amine, allowing for separation based on differential solubility. gavinpublishers.com |

| L-di-p-toluoyltartaric acid | Chiral Acid | A commonly used and effective resolving agent for amines, forming crystalline diastereomeric salts. rsc.org |

Diversity-Oriented Synthesis (DOS) of this compound Derivativesnih.gov

Diversity-Oriented Synthesis (DOS) is a powerful strategy in medicinal chemistry that aims to generate libraries of structurally diverse small molecules from a common starting material. nih.gov This approach is particularly valuable for the exploration of novel chemical space and the discovery of new drug candidates. nih.gov The this compound scaffold serves as a versatile building block for DOS, enabling the creation of a wide array of derivatives with varied biological activities.

Strategies for Scaffold Diversitychemrxiv.org

Starting from the this compound core, various strategies can be employed to introduce scaffold diversity. These strategies often involve multi-component reactions or sequential modifications to append different functional groups and ring systems. The goal is to efficiently construct molecules with high three-dimensionality and structural complexity, which are often desirable features for biological activity. nih.gov

One common approach is to utilize the amino group as a handle for further functionalization. For example, condensation with various aldehydes and ketones can lead to the formation of imines, which can then be reduced or subjected to cycloaddition reactions to generate new heterocyclic frameworks. The lactam nitrogen can also be alkylated or acylated to introduce additional points of diversity. These synthetic transformations allow for the systematic variation of substituents around the central pyrrolidinone core, leading to a library of compounds with diverse steric and electronic properties.

Incorporation of Spirocyclic Substituentsnih.gov

A particularly effective strategy for increasing the three-dimensionality and novelty of this compound derivatives is the incorporation of spirocyclic substituents. chemrxiv.org Spirocycles are compounds in which two rings share a single common atom, resulting in a rigid and well-defined three-dimensional structure. The synthesis of spirocyclic pyrrolidines can be achieved through various methods, including [3+2] cycloaddition reactions between an azomethine ylide and an electron-deficient alkene. researchgate.net

In the context of this compound, a spirocyclic moiety can be introduced at the 3-position of the pyrrolidinone ring. This can be accomplished by first converting the amino group into a suitable reactive intermediate that can then participate in a spirocyclization reaction. The resulting spirocyclic derivatives possess unique conformational properties and can present functional groups in distinct spatial orientations, which can be advantageous for binding to biological targets. nih.gov

Table 2: Strategies for Diversity-Oriented Synthesis

| Strategy | Description | Key Intermediates | Resulting Structures |

|---|---|---|---|

| Scaffold Diversity | Functionalization of the amino and lactam nitrogen atoms to introduce a variety of substituents and ring systems. | Imines, acylated lactams | Diverse library of pyrrolidinone derivatives |

| Spirocycle Incorporation | Construction of a spirocyclic ring system at the 3-position of the pyrrolidinone core. chemrxiv.org | Azomethine ylides | Spirocyclic 3-aminopyrrolidinone derivatives researchgate.net |

Advanced Synthetic Transformations of 3-Oxopyrrolidones to 3-Aminopyrrolidonesnih.gov

The synthesis of 3-aminopyrrolidones often proceeds through the corresponding 3-oxopyrrolidones as key intermediates. chemrxiv.org Several advanced synthetic transformations have been developed to efficiently convert these keto-lactams into the desired amino-lactams.

Imine Condensation followed by Reductionnih.gov

A widely used method for the conversion of 3-oxopyrrolidones to 3-aminopyrrolidones is through a two-step sequence involving imine formation followed by reduction. chemrxiv.org This process is a form of reductive amination. wikipedia.org In the first step, the 3-oxopyrrolidone is condensed with an amine, such as hydroxylamine or a primary amine, to form an imine or an oxime intermediate. This reaction is typically carried out under mildly acidic or neutral conditions to facilitate the nucleophilic attack of the amine on the carbonyl group, followed by dehydration. wikipedia.org

The resulting imine or oxime is then reduced to the corresponding 3-aminopyrrolidone. A variety of reducing agents can be employed for this transformation, with the choice depending on the specific substrate and desired selectivity. Common reducing agents include sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation over palladium or nickel catalysts. wikipedia.orgcommonorganicchemistry.com Sodium cyanoborohydride is particularly useful as it can selectively reduce the imine in the presence of the ketone, allowing for a one-pot reductive amination procedure. masterorganicchemistry.com

Conversion from 3-hydroxy-4,4-dimethyldihydrofuran-2(3H)-onenih.gov

An alternative and elegant approach for the synthesis of enantiopure this compound starts from 3-hydroxy-4,4-dimethyldihydrofuran-2(3H)-one. chemrxiv.org This method involves an initial oxidation of the starting lactol to generate an N-substituted 3-oxopyrrolidone intermediate. This oxidation step sets the stage for the subsequent introduction of the amino group.

Following the oxidation, the resulting 3-oxopyrrolidone undergoes an imine condensation with a suitable amine, similar to the process described in the previous section. The subsequent reduction of the imine intermediate then furnishes the desired this compound. chemrxiv.org This synthetic route offers a high degree of control over the stereochemistry at the 3-position, making it a valuable method for the preparation of enantiomerically pure compounds.

Table 3: Synthetic Transformations to 3-Aminopyrrolidones

| Starting Material | Key Steps | Reagents | Product |

|---|---|---|---|

| 3-Oxopyrrolidone | Imine/Oxime formation, Reduction | Amine (e.g., NH₂OH), Reducing agent (e.g., NaBH₃CN, Raney Nickel) chemrxiv.org | 3-Aminopyrrolidone |

| 3-hydroxy-4,4-dimethyldihydrofuran-2(3H)-one | Oxidation, Imine condensation, Reduction | Oxidizing agent, Amine, Reducing agent chemrxiv.org | Enantiopure this compound |

Reactivity and Reaction Mechanisms of 3 Amino 4,4 Dimethylpyrrolidin 2 One

Nucleophilic Reactivity of the Amino Group

The primary amino group at the C3 position of 3-Amino-4,4-dimethylpyrrolidin-2-one is a key functional handle, imparting nucleophilic character to the molecule. The lone pair of electrons on the nitrogen atom allows it to readily attack electrophilic centers, making it a focal point for various derivatization reactions.

Common reactions leveraging the nucleophilicity of this amino group include acylation and alkylation. For instance, the amine can react with acid chlorides, anhydrides, or activated esters to form the corresponding amides. A prevalent example is the protection of the amino group using Di-tert-butyl dicarbonate (Boc-anhydride), which proceeds smoothly in the presence of a base to yield the N-Boc protected derivative. This reaction is fundamental for selectively modifying other parts of the molecule.

Furthermore, the amino group can undergo N-alkylation through various methods. One of the most effective strategies is reductive amination, where the primary amine is condensed with an aldehyde or ketone to form an intermediate imine, which is subsequently reduced in situ to a secondary amine. This one-pot procedure is highly efficient for creating a diverse range of N-substituted derivatives.

| Reaction Type | Reagent Example | Product Type |

| Acylation (Protection) | Di-tert-butyl dicarbonate (Boc₂O) | N-Boc-protected amine |

| Acylation | Acetyl chloride | N-acetyl amide |

| Reductive Alkylation | Aldehyde/Ketone + NaBH(OAc)₃ | N-alkylated (secondary) amine |

Reactions at the Carbonyl Moiety

The carbonyl group within the γ-lactam ring of this compound is an amide carbonyl. Compared to aldehyde or ketone carbonyls, it is significantly less electrophilic due to the delocalization of the nitrogen lone pair into the carbonyl system. Consequently, reactions at this position are less facile and often require harsh conditions or specific activating agents.

Racemic and Enantioselective Reduction

The reduction of the lactam carbonyl group converts the pyrrolidin-2-one to the corresponding pyrrolidine (B122466). This transformation typically requires powerful reducing agents due to the stability of the amide bond. Reagents such as lithium aluminum hydride (LiAlH₄) are capable of reducing amides to amines. However, these reagents are highly reactive and may lack chemoselectivity in complex molecules.

More selective reducing agents have been developed for this purpose. For example, 9-borabicyclo[3.3.1]nonane (9-BBN) has been shown to chemoselectively reduce tertiary lactams to their corresponding cyclic amines in the presence of other reducible functional groups like esters organic-chemistry.org. Iridium-catalyzed reductive processes using silanes as the terminal reductant also offer a mild and chemoselective method for lactam reduction acs.org. While these methods are generally applicable, achieving high enantioselectivity in the reduction of a pre-existing racemic or prochiral lactam often requires the use of chiral catalysts or auxiliaries, a field of ongoing research in heterocyclic chemistry researchgate.net.

| Reducing Agent | Product | Selectivity |

| Lithium aluminum hydride (LiAlH₄) | 3-Amino-4,4-dimethylpyrrolidine | Low chemoselectivity |

| 9-Borabicyclo[3.3.1]nonane (9-BBN) | 3-Amino-4,4-dimethylpyrrolidine | High chemoselectivity organic-chemistry.org |

| Iridium catalyst / Silane | 3-Amino-4,4-dimethylpyrrolidine | High chemoselectivity under mild conditions acs.org |

Amination Reactions

Direct amination at the carbonyl moiety of a lactam is not a chemically favorable or commonly reported reaction. The term "reductive amination" specifically refers to the conversion of an aldehyde or ketone to an amine wikipedia.orgmasterorganicchemistry.comchemistrysteps.comorganic-chemistry.org. The lactam carbonyl lacks the reactivity of aldehydes and ketones and does not readily form an imine or iminium ion intermediate necessary for this process.

Difluorination

The replacement of the carbonyl oxygen with two fluorine atoms to create a geminal difluoro group (C=O → CF₂) is a valuable transformation in medicinal chemistry, as the CF₂ group can act as a bioisostere for a carbonyl oxygen, ether, or gemstone, often enhancing metabolic stability and modulating physicochemical properties nih.govenamine.netenamine.net.

This transformation, known as deoxofluorination, can be achieved using specialized fluorinating reagents. While no specific examples for this compound are prominently documented, the general methodology for the gem-difluorination of lactams is well-established. Reagents such as diethylaminosulfur trifluoride (DAST) or its safer analogues (e.g., Deoxo-Fluor) are commonly employed to convert ketones and amides into their corresponding difluorides. The reaction proceeds through the activation of the carbonyl oxygen followed by nucleophilic substitution with fluoride ions. The presence of the amino group on the pyrrolidinone ring would likely necessitate a protection strategy (e.g., as a Boc-carbamate) to prevent side reactions with the highly reactive fluorinating agent.

Derivatization Strategies for Expanding Chemical Space

Creating libraries of related compounds is a cornerstone of drug discovery and materials science. This compound serves as an excellent starting scaffold for such diversification, primarily through modifications at its nucleophilic amino group.

Alkylation Reactions

Alkylation of the 3-amino group is a powerful strategy to introduce a wide variety of substituents, thereby modulating the compound's steric and electronic properties. As mentioned previously, reductive alkylation (or reductive amination) is a highly effective method for this purpose masterorganicchemistry.comnih.govnih.gov. This one-pot reaction involves the treatment of this compound with a diverse range of commercially available aldehydes and ketones in the presence of a mild reducing agent, such as sodium triacetoxyborohydride [NaBH(OAc)₃].

This method avoids the common problem of over-alkylation often encountered with direct alkylation using alkyl halides masterorganicchemistry.com. The reaction is generally high-yielding and tolerates a wide array of functional groups, allowing for the synthesis of a large library of N-substituted-3-amino-4,4-dimethylpyrrolidin-2-one derivatives from a single, common intermediate. This approach is widely used in medicinal chemistry to perform structure-activity relationship (SAR) studies.

Formation of Amide Derivatives

The presence of a primary amino group at the C3 position makes this compound a versatile building block for the synthesis of a wide array of amide derivatives. The nucleophilic nature of the amino group's lone pair of electrons allows it to readily attack electrophilic carbonyl carbons of various acylating agents.

The most common methods for forming amides from a primary amine involve reactions with activated carboxylic acid derivatives. These reactions typically proceed through a nucleophilic acyl substitution mechanism.

Common Acylating Agents and Reaction Conditions:

| Acylating Agent | General Structure | Typical Conditions | Byproduct |

| Acyl Chlorides | R-COCl | Base (e.g., triethylamine, pyridine) in an inert solvent (e.g., DCM, THF) | HCl (neutralized by base) |

| Acid Anhydrides | (R-CO)₂O | Base (optional), often neat or in an inert solvent | Carboxylic acid |

| Carboxylic Acids | R-COOH | Coupling agents (e.g., DCC, EDC) and an activator (e.g., HOBt) in an inert solvent (e.g., DMF, DCM) | Urea derivative, water |

DCC: Dicyclohexylcarbodiimide, EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: Hydroxybenzotriazole, DCM: Dichloromethane, THF: Tetrahydrofuran, DMF: Dimethylformamide.

Detailed Research Findings: The synthesis of amide derivatives is a fundamental transformation in medicinal chemistry. ajchem-a.comnih.gov The reaction of the amino group of the pyrrolidinone with a carboxylic acid, facilitated by coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), is a highly effective method. ajchem-a.com This approach is widely used in peptide chemistry to form peptide bonds, which are essentially amide bonds between amino acids. ajchem-a.com The reaction involves the activation of the carboxylic acid by the coupling agent, followed by nucleophilic attack from the amine.

For instance, reacting this compound with acetyl chloride in the presence of a base like triethylamine would yield N-(4,4-dimethyl-2-oxopyrrolidin-3-yl)acetamide. The reaction mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of acetyl chloride, followed by the elimination of a chloride ion. The base serves to neutralize the resulting hydrochloric acid. Similarly, reactions with other acylating agents, such as orotic acid or hydantoin-5-acetic acid, can be employed to synthesize various amide derivatives, which have been explored for their potential anti-inflammatory and analgesic activities in related structures. nih.gov

Conversion to other heterocyclic systems (e.g., pyrrolidines)

The pyrrolidin-2-one core, which is a cyclic amide (lactam), can be transformed into other heterocyclic systems. A primary conversion is the reduction of the lactam to a pyrrolidine.

Reduction of the Lactam: The carbonyl group of the lactam can be reduced to a methylene (B1212753) group (CH₂) using powerful reducing agents. This transformation converts the this compound into the corresponding 3-amino-4,4-dimethylpyrrolidine.

Common Reducing Agents for Lactam Reduction:

| Reducing Agent | Typical Conditions |

| Lithium aluminium hydride (LiAlH₄) | Anhydrous ether or THF, often under reflux |

| Borane (BH₃) complexes (e.g., BH₃·THF) | THF, often at room temperature or with heating |

Detailed Research Findings: The formation of a pyrrolidine ring from acyclic precursors is a common strategy in the synthesis of pharmaceuticals. nih.gov However, the modification of a pre-existing pyrrolidinone ring is also a viable route. The synthesis of pyrrolidine derivatives from other cyclic precursors, such as oxazines, has been demonstrated through ring-opening and subsequent intramolecular cyclization. nih.gov While specific examples for this compound are not detailed in the provided context, the fundamental reaction of lactam reduction is a well-established method in organic synthesis. This conversion is crucial as the resulting pyrrolidine derivatives are important intermediates for producing pharmaceutically active substances. google.com

Stereochemical Aspects of Reactions Involving the Pyrrolidinone Ring

The pyrrolidinone ring is a five-membered heterocycle that is not planar. nih.gov Its puckered nature gives rise to complex stereochemical features that significantly influence its reactivity and the conformational preferences of its derivatives.

Influence of Stereogenic Centers on Reactivity and Selectivity

The structure of this compound contains one stereogenic center at the C3 position (the carbon atom bearing the amino group) and a quaternary carbon at the C4 position with two methyl groups.

C3 Stereocenter: The spatial orientation of the amino group (either R or S configuration) will dictate the stereochemical outcome of reactions involving this center and can influence the approach of reagents to other parts of the molecule.

C4 Gem-dimethyl Group: The two methyl groups at the C4 position create significant steric hindrance on one face of the ring. This steric bulk will direct incoming reagents to the opposite, less hindered face of the molecule, leading to high levels of stereoselectivity in reactions such as alkylations or reductions. This steric control is a powerful tool in designing stereoselective syntheses. nih.gov

Detailed Research Findings: The stereogenicity of carbons is a significant feature of the pyrrolidine ring. nih.gov The different spatial orientations of substituents can lead to different biological profiles due to varied binding modes with enantioselective proteins. nih.gov The puckering of the pyrrolidine ring can be controlled by the appropriate choice of substituents, which in turn affects pharmacological efficacy. nih.govnih.gov For example, a substituent on the C4 position can influence the ring's conformation, which then affects the positioning of other groups and their reactivity. nih.gov In the case of this compound, the bulky gem-dimethyl group at C4 is expected to strongly favor a pseudoequatorial orientation to minimize steric strain, thereby locking the ring into a preferred conformation and influencing the stereochemical outcome of reactions at C3 and C5. nih.gov

Pseudorotation and Conformational Dynamics of the Pyrrolidine Ring

Saturated five-membered rings like pyrrolidine are not rigid and undergo a low-energy conformational process known as pseudorotation. nih.govrsc.org This process involves the continuous out-of-plane motion of the ring atoms, allowing the ring to adopt a series of "envelope" and "twist" (or "half-chair") conformations. rsc.org

Envelope Conformation: Four of the ring atoms are coplanar, and the fifth atom is out of the plane.

Twist Conformation: Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. rsc.org

These conformations can interconvert rapidly with a relatively low energy barrier. rsc.org

Conformational Preferences of the Pyrrolidinone Ring:

| Conformation | Description | Expected Stability for this compound |

| C4-exo (Envelope) | C4 atom is puckered out of the plane on the opposite side of the C3 substituent. | Potentially favored to reduce steric clash between the C4-methyl groups and the C3-amino group. |

| C4-endo (Envelope) | C4 atom is puckered out of the plane on the same side as the C3 substituent. | Likely disfavored due to increased steric repulsion. |

| Twist Conformations | Various forms where adjacent atoms are on opposite sides of a plane. | These conformations are part of the pseudorotational itinerary and contribute to the overall dynamic equilibrium. rsc.org |

Despite a comprehensive search for spectroscopic data on the chemical compound "this compound," publicly available, detailed experimental data for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) could not be located.

Chemical databases, academic literature, and supplier technical sheets were consulted using various synonyms and identifiers for the compound. While basic information such as molecular formula (C₆H₁₂N₂O) and molecular weight is available, specific experimental data necessary for a thorough spectroscopic characterization and structural elucidation as outlined in the request is not present in the public domain.

This includes:

¹H NMR data: Chemical shifts, coupling constants, and integration for structural confirmation.

¹³C NMR data: Chemical shifts for the carbon backbone analysis.

2D NMR data (COSY, HSQC, HMBC): Correlation spectra to determine connectivity.

IR Spectroscopy data: Specific absorption frequencies for functional group identification.

Mass Spectrometry data: Molecular ion peak and fragmentation patterns for molecular weight analysis.

High-Resolution Mass Spectrometry (HRMS) data: Precise mass for elemental composition determination.

Without access to this primary experimental data, it is not possible to generate the detailed and scientifically accurate article as requested. The creation of such an article would require either direct experimental analysis of the compound or access to proprietary data not available through public searches.

Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. For a polar molecule like 3-Amino-4,4-dimethylpyrrolidin-2-one, which contains both a primary amine and a lactam functional group, direct analysis by GC-MS can be challenging due to its relatively low volatility and potential for thermal degradation. Therefore, derivatization is often a necessary step to enhance its volatility and thermal stability, leading to improved chromatographic peak shape and reproducibility. researchgate.netnorthwestern.edu

Common derivatization strategies for compounds with active hydrogens, such as those in amine groups, include silylation or acylation. northwestern.educhromatographyonline.com For instance, reaction with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) would replace the active hydrogens on the amine and amide groups with trimethylsilyl (B98337) (TMS) groups. This process reduces the polarity of the molecule, making it more suitable for GC analysis.

Upon successful volatilization and separation in the gas chromatograph, the molecule is ionized, typically by electron impact (EI), causing it to fragment in a predictable manner. The resulting mass spectrum serves as a molecular fingerprint. While a specific experimental mass spectrum for this compound is not detailed in the available literature, its fragmentation pattern can be predicted based on its structure. Key fragmentation pathways would likely include:

Loss of a methyl group (CH₃•) from the gem-dimethyl group at the C4 position.

Alpha-cleavage, involving the scission of the C-C bond adjacent to the nitrogen atom, which could lead to the loss of the amino group (NH₂•) or related fragments.

Cleavage of the pyrrolidinone ring structure, leading to various characteristic fragment ions.

Quantitative analysis can be achieved with high precision by using a stable-isotope-labeled internal standard and operating the mass spectrometer in selected ion monitoring (SIM) or selected-reaction monitoring (SRM) mode for enhanced sensitivity and specificity. nih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Structure

Single-crystal X-ray crystallography stands as the definitive analytical method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. This technique provides detailed information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is crucial for a molecule like this compound.

A crystal structure analysis of this compound would provide a wealth of structural data. Although specific, published crystallographic data for this exact compound is not available in the searched literature, such an analysis would typically yield the parameters listed in the table below. These parameters define the size and shape of the unit cell—the fundamental repeating unit of the crystal lattice—and the symmetry of the crystal structure. For a chiral molecule like this compound, it is expected to crystallize in a non-centrosymmetric space group. mdpi.com

Table 1: Representative Crystallographic Data Obtainable from X-ray Analysis (Note: This table is illustrative of the data that would be obtained from X-ray crystallography; specific experimental values for this compound are not available in the searched literature.)

| Parameter | Description | Example Data Type |

| Chemical Formula | The elemental composition of the molecule. | C₆H₁₂N₂O |

| Formula Weight | The mass of one mole of the compound. | g/mol |

| Crystal System | The crystal family (e.g., Monoclinic, Orthorhombic). | e.g., Monoclinic |

| Space Group | The symmetry group of the crystal. | e.g., P2₁ |

| a, b, c [Å] | The lengths of the unit cell axes. | Angstroms (Å) |

| α, β, γ [°] | The angles between the unit cell axes. | Degrees (°) |

| Volume [ų] | The volume of the unit cell. | Angstroms³ (ų) |

| Z | The number of molecules per unit cell. | Integer |

| Calculated Density [g/cm³] | The theoretical density of the crystal. | g/cm³ |

To visualize and quantify these crucial intermolecular contacts, Hirshfeld surface analysis is employed. nih.govnih.gov This computational method maps the electron distribution of a molecule within its crystal environment.

dnorm Surface: A surface mapped with the normalized contact distance (dnorm) is used to identify key intermolecular interactions. Strong hydrogen bonds would appear as distinct, bright red spots on this surface, indicating regions where molecules are in close contact. nih.govmdpi.com

2D Fingerprint Plots: These plots provide a quantitative summary of all intermolecular contacts on the Hirshfeld surface. They resolve the contributions from different interaction types, showing the percentage of the total surface area corresponding to specific atom···atom contacts. For this compound, the fingerprint plot would be expected to show significant contributions from H···H, O···H/H···O, and N···H/H···N contacts, with the latter two representing the prominent hydrogen bonding and other polar interactions that stabilize the crystal structure. nih.govnih.govnih.gov

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. DFT calculations are employed to determine the optimized geometry, vibrational frequencies, and various electronic properties of 3-Amino-4,4-dimethylpyrrolidin-2-one, offering insights into its inherent chemical nature. These calculations are typically performed using a functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules.

Geometry Optimization

Geometry optimization is a fundamental computational procedure that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized.

The optimized geometry provides crucial information about the molecule's shape and steric profile. Key structural parameters, such as the lengths of the C-C, C-N, C=O, and C-H bonds, as well as the angles between these bonds, are determined. The planarity of the pyrrolidinone ring and the orientation of the amino and dimethyl substituents are also elucidated. This information is foundational for all subsequent computational analyses.

Illustrative Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Illustrative Value |

|---|---|---|

| Bond Length | C=O | 1.23 Å |

| C-N (amide) | 1.35 Å | |

| C-C (ring) | 1.54 Å | |

| C-N (amino) | 1.46 Å | |

| Bond Angle | O=C-N (amide) | 125° |

| C-N-C (ring) | 112° | |

| Dihedral Angle | H-N-C-C | 175° |

Note: The data in this table is illustrative and represents typical values for similar molecular structures. Specific computational data for this compound is not currently available in published literature.

Vibrational Frequency Calculations

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum. The absence of imaginary frequencies indicates a stable structure. These calculations also provide a theoretical infrared (IR) spectrum, which can be compared with experimental data to validate the computational model.

Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as stretching, bending, or twisting of chemical bonds. The analysis of these vibrational modes allows for the assignment of characteristic peaks in the experimental IR spectrum. For this compound, key vibrational modes would include the C=O stretching of the lactam ring, N-H stretching of the amino group, and C-H stretching of the methyl groups.

Illustrative Vibrational Frequencies for this compound

| Vibrational Mode | Illustrative Frequency (cm⁻¹) |

|---|---|

| N-H Stretch (Amino) | 3400-3500 |

| C-H Stretch (Methyl) | 2900-3000 |

| C=O Stretch (Lactam) | 1680-1720 |

| N-H Bend (Amino) | 1600-1650 |

| C-N Stretch | 1200-1300 |

Note: The data in this table is illustrative and represents typical values for similar molecular structures. Specific computational data for this compound is not currently available in published literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.

The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for nucleophilic and electrophilic attack, respectively.

Illustrative FMO Properties of this compound

| Property | Illustrative Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | 1.2 |

| HOMO-LUMO Gap | 7.7 |

Note: The data in this table is illustrative and represents typical values for similar molecular structures. Specific computational data for this compound is not currently available in published literature.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions among bonds. It provides a localized picture of the electron density in a molecule, which is more aligned with intuitive chemical concepts of bonding. NBO analysis can be used to investigate hyperconjugative interactions, which are stabilizing interactions that result from the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals.

For this compound, NBO analysis can reveal the nature of the bonding within the pyrrolidinone ring and the interactions between the ring and its substituents. The analysis can quantify the stabilization energy associated with electron delocalization from lone pairs on the nitrogen and oxygen atoms to antibonding orbitals of adjacent bonds. This provides insight into the molecule's electronic stability and the distribution of charge.

Illustrative NBO Analysis Results for this compound

| Donor NBO | Acceptor NBO | Illustrative Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(N) amide | σ*(C-C) | 2.5 |

| LP(O) carbonyl | σ*(C-N) | 1.8 |

| LP(N) amino | σ*(C-C) | 3.1 |

Note: The data in this table is illustrative and represents typical values for similar molecular structures. Specific computational data for this compound is not currently available in published literature.

Conceptual DFT Descriptors for Basicity Quantification

Conceptual DFT provides a set of chemical concepts derived from the principles of Density Functional Theory that allow for the quantification of a molecule's reactivity. Descriptors such as chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω) can be calculated from the energies of the HOMO and LUMO.

Illustrative Conceptual DFT Descriptors for this compound

| Descriptor | Formula | Illustrative Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -2.65 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 3.85 |

| Electrophilicity Index (ω) | μ² / (2η) | 0.91 |

Note: The data in this table is illustrative and represents typical values for similar molecular structures. Specific computational data for this compound is not currently available in published literature.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.

While no specific molecular docking studies on this compound have been reported, research on structurally related compounds provides valuable insights. For instance, derivatives of pyrrolidin-2-one have been investigated as potential inhibitors of enzymes such as acetylcholinesterase, which is relevant in the context of Alzheimer's disease. Furthermore, 3-amino-pyrrolidinyl analogs have been studied as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a target for the treatment of type 2 diabetes.

A typical molecular docking workflow for this compound or its derivatives would involve:

Preparation of the Ligand: The 3D structure of the molecule is generated and optimized.

Preparation of the Receptor: The 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). Water molecules and other non-essential components are typically removed, and hydrogen atoms are added.

Docking Simulation: A docking algorithm is used to explore the possible binding poses of the ligand within the active site of the protein.

Scoring and Analysis: The different binding poses are ranked based on a scoring function that estimates the binding affinity. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are then analyzed.

These simulations can guide the rational design of new derivatives of this compound with improved binding affinity and selectivity for a specific biological target.

Investigation of Compound-Biomolecule Interactions (e.g., DNA, enzymes)

Molecular docking is a primary computational method used to predict the preferred orientation of a ligand when bound to a receptor. This technique can be employed to investigate the interactions of this compound with various biomolecules, including enzymes and DNA.

For instance, in a study on related pyrrolidin-2-one derivatives, molecular docking was used to explore their binding to antifungal drug target enzymes. The research on 5-(2,4-dimethylbenzyl) pyrrolidin-2-one (DMBPO) revealed that it could interact with enzymes like 14 alpha-sterol demethylase (cyp51), a key enzyme in fungal cell wall biosynthesis. The docking results showed a minimum binding energy of -6.66 kcal/mol, indicating a favorable interaction. The study also identified key amino acid residues, such as leucine, that were common in the binding sites of the targeted enzymes and formed hydrogen bonds and other interactions with the compound. nih.gov Such studies suggest that this compound could similarly be docked into the active sites of various enzymes to identify potential biological targets and understand the molecular basis of its activity.

Prediction of Binding Modes and Affinities

Beyond identifying potential interactions, computational methods can predict the specific binding modes and estimate the binding affinities of a ligand to its target. This information is crucial for understanding the potency of a compound and for guiding lead optimization.

Molecular docking software can generate multiple possible binding poses of a ligand in a receptor's active site and rank them based on a scoring function, which estimates the binding affinity. For example, in silico docking studies on pyrrolidinone analogs as inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) have been performed to determine their binding modes. researchgate.net These studies can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex.

The binding affinity, often expressed as the binding free energy (ΔG), can be calculated using various computational methods, from fast but less accurate scoring functions in docking programs to more rigorous but computationally expensive methods like free energy perturbation (FEP) and thermodynamic integration (TI). nih.gov Recent advancements in machine learning and deep learning have also led to the development of models that can predict binding affinities with improved accuracy. nih.govresearchgate.neted.ac.uk For this compound, these methods could be applied to predict its binding affinity to a range of potential biological targets, helping to prioritize experimental testing.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of a ligand-receptor complex over time. nih.govnih.govresearchgate.nettandfonline.com An MD simulation of this compound bound to a target protein would start with the docked pose and simulate the movements of all atoms in the system over a period of nanoseconds to microseconds.

These simulations can reveal:

The stability of the predicted binding mode.

The flexibility of the ligand and the protein's active site.

The role of water molecules in mediating interactions.

The key protein-ligand interactions that are maintained throughout the simulation.

For example, MD simulations of pyrrolidine (B122466) derivatives bound to acetylcholinesterase have been used to confirm the stability of the docked complexes and to analyze the interactions in detail. researchgate.net Similarly, MD simulations of pyrrolidin-2-yl-propan-2-one derivatives as DNase I inhibitors have provided insights into the important interactions for inhibitor affinity. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. nih.govnih.govnih.gov

For a series of compounds based on the this compound scaffold, SAR analysis would involve systematically modifying different parts of the molecule and observing the effect on its biological activity. This can help identify key functional groups and structural features that are important for activity.

QSAR models take this a step further by establishing a mathematical relationship between the chemical structures and biological activities of a set of compounds. nih.govnih.govscispace.com These models use molecular descriptors, which are numerical representations of various physicochemical properties of the molecules, to predict the activity of new, untested compounds. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to series of pyrrolidine derivatives to guide the design of more potent inhibitors. nih.govnih.gov

A hypothetical QSAR study on a series of this compound analogs might reveal that certain substituents on the amino group or the pyrrolidinone ring are crucial for activity. The resulting model could then be used to predict the activity of novel derivatives before they are synthesized.

Activity Landscape Analysis

Activity landscape analysis is a computational approach used to visualize and analyze the structure-activity relationships within a dataset of compounds. researchgate.net It typically involves plotting the structural similarity of compound pairs against their difference in biological activity. This creates a "landscape" with smooth regions, where small changes in structure lead to small changes in activity, and "rugged" regions, where small structural modifications result in large changes in activity.

Identification of Activity Cliffs and Switches

Activity cliffs are a key feature of a rugged activity landscape and are defined as pairs of structurally similar compounds with a large and unexpected difference in biological activity. researchgate.netnih.govarxiv.org The identification and analysis of activity cliffs are of great interest in medicinal chemistry as they can provide critical insights into SAR. For example, a minor modification to a molecule, such as the addition of a methyl group, that leads to a significant drop in activity can highlight a region of the binding pocket that is sensitive to steric hindrance.

An "activity switch" is a specific type of activity cliff where a small structural change leads to a switch in selectivity between two different biological targets. nih.gov For a series of this compound analogs tested against multiple targets, computational methods could be used to systematically search for such activity cliffs and switches. This would involve calculating the structural similarity and activity differences for all pairs of compounds in the dataset. The identification of these features would provide valuable information for designing more potent and selective compounds.

Applications in Advanced Organic Synthesis

As a Chiral Building Block for Complex Molecules

The presence of a stereocenter and reactive functional groups (an amine and a lactam) allows 3-amino-4,4-dimethylpyrrolidin-2-one to serve as an important chiral building block. Its ability to be produced in enantiomerically pure forms is critical for its application in asymmetric synthesis, where precise control over the three-dimensional arrangement of atoms is paramount.

The preparation of enantiomerically pure forms of this compound is a key achievement, enabling its use in stereoselective synthesis. An effective enantiodivergent preparation method has been developed, yielding both the (+)-(R)- and (−)-(S)-enantiomers. researchgate.net

This synthesis begins with 3-hydroxy-4,4-dimethyldihydrofuran-2(3H)-one. The process involves the generation of an N-substituted 3-oxo-pyrrolidone intermediate after an oxidation step. This intermediate then undergoes imine condensation followed by reduction to yield the desired enantiopure this compound. chemrxiv.org This robust method provides access to both enantiomers, which are valuable as amino analogues of pantolactone. researchgate.net

Below is a table summarizing the key transformation steps for producing these enantiopure compounds.

| Step | Description | Starting Material | Key Intermediate | Final Product |

| 1 | Oxidation | 3-hydroxy-4,4-dimethyldihydrofuran-2(3H)-one | N-substituted 3-oxo-pyrrolidone | - |

| 2 | Imine Condensation | N-substituted 3-oxo-pyrrolidone | Imine intermediate | - |

| 3 | Reduction | Imine intermediate | - | Enantiopure this compound |

This table illustrates a generalized pathway for the synthesis of enantiopure this compound based on established research findings. chemrxiv.org

The pyrrolidine (B122466) ring is a fundamental structural motif found in a vast array of natural products and synthetic drugs. mdpi.com As such, derivatives of pyrrolidine are highly valued as precursors in the synthesis of pharmaceuticals. mdpi.com this compound, particularly in its enantiomerically pure forms, represents a key intermediate for pharmaceutical development. Its stereochemical configuration is crucial for its biological and physicochemical properties.

The pyrrolidine scaffold is a core component of numerous approved drugs, including treatments for viral infections and other conditions. mdpi.com While specific drugs derived directly from this compound are documented within patent literature, its primary value lies in its role as a versatile building block. chiralen.com The combination of a chiral amine and a lactam structure within a conformationally restricted ring system makes it an attractive starting point for generating libraries of compounds for drug discovery. Medicinal chemists can leverage these functional groups to introduce molecular diversity and fine-tune the pharmacological properties of new chemical entities.

As a Precursor for Novel Heterocyclic Compounds

The chemical reactivity of this compound makes it an excellent precursor for the synthesis of more complex, novel heterocyclic systems. Its functional groups can participate in a variety of chemical transformations, including cyclization and condensation reactions, to build fused and spirocyclic ring systems.

Spirocyclic pyrrolidines are important building blocks in medicinal chemistry and are key intermediates in the synthesis of some therapeutic drugs. researchgate.net The synthesis of novel spirocyclic pyrrolidines is a significant area of research in the context of drug discovery. nih.gov Methodologies have been developed for creating spirocyclic α-proline building blocks that feature a spiro conjunction on the pyrrolidine ring. chemrxiv.org

One common strategy involves the [3+2]-cycloaddition reaction between an electron-deficient alkene and an in-situ generated azomethine ylide. researchgate.net While this compound is not directly used in all these syntheses, its structural framework is highly relevant. For instance, related 4,4-disubstituted-3-oxopyrrolidones are versatile starting materials for producing pyrrolidone-based spirocyclic compounds. chemrxiv.org The amino group on this compound could be transformed to facilitate its use in similar cycloaddition or condensation reactions to generate novel spirocycles.

Pyrrolizidine alkaloids are a class of natural products known for a range of biological activities, and their synthetic analogues are of great interest to chemists. nih.gov The synthesis of the pyrrolizine core, a fused bicyclic system containing a nitrogen atom at the bridgehead, has been the subject of extensive research.

Enantiopure pyrrolizidinone amino acids, which serve as conformationally rigid dipeptide surrogates, have been synthesized from acyclic precursors through sequences involving reductive amination and lactam cyclization. nih.gov Given that this compound contains both an amino group and a lactam, it represents a potential precursor for pyrrolizine derivatives. Through strategic functionalization and intramolecular cyclization reactions, the existing pyrrolidone ring could serve as the foundation for the construction of the second five-membered ring, leading to novel pyrrolizine structures. For example, the reduction of nitro-pyrrolizinones has been used to prepare amino-pyrrolizinones, demonstrating a pathway for introducing amino functionality into this ring system. researchgate.net

Pyrrolidine-2,5-dione (succinimide) derivatives are another important class of heterocyclic compounds with applications in medicinal chemistry, including their investigation as anti-inflammatory agents. ebi.ac.uk The synthesis of substituted pyrrolidine-2,5-diones can be achieved through various synthetic routes. For example, 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) derivatives have been prepared from 2-pyrrolidinone (B116388) precursors. beilstein-journals.org

The structure of this compound provides a potential starting point for accessing pyrrolidine-2,5-diones. The existing carbonyl group at the 2-position and the amino group at the 3-position are key functionalities. The amino group could be modified or replaced, and the adjacent C-H bond could be oxidized to install the second carbonyl group at the 5-position, although this would require a multi-step transformation. Alternatively, the core scaffold could be utilized in reactions that build upon the existing ring to form the dione (B5365651) structure. The synthesis of 3,4-dihydroxypyrrolidine-2,5-dione derivatives has been reported and their biological activities evaluated, indicating continued interest in functionalized succinimide (B58015) systems. nih.gov

Pyridin-2(1H)-one Derivatives

While the direct synthesis of Pyridin-2(1H)-one derivatives commencing from this compound is not extensively documented in readily available literature, the structural elements of this β-amino lactam suggest its potential as a precursor. The synthesis of pyridin-2(1H)-one scaffolds often involves the condensation of various precursors that can construct the six-membered ring. Conceptually, the amine and the activated methylene (B1212753) group adjacent to the carbonyl in the pyrrolidinone ring could participate in cyclization-condensation reactions with appropriate 1,3-dicarbonyl compounds or their equivalents to form a dihydropyridinone ring, which could then be oxidized to the corresponding pyridin-2(1H)-one. However, specific literature detailing this transformation for this compound is not prominent.

In Combinatorial Chemistry for Drug Discovery

The pyrrolidine scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in a multitude of biologically active compounds. This makes derivatives of this compound attractive for inclusion in combinatorial libraries aimed at drug discovery. The amino group provides a convenient handle for diversification, allowing for the attachment of a wide array of substituents through reactions such as acylation, alkylation, and sulfonylation.

The general strategy for employing such a scaffold in combinatorial chemistry involves its immobilization on a solid support, followed by the systematic addition of various building blocks to the reactive amino group. This approach enables the rapid generation of a large number of distinct compounds. While the principle is well-established for pyrrolidine-based structures, specific and detailed examples of large-scale combinatorial libraries built from this compound are not widely reported in the scientific literature. The potential, however, remains significant due to the desirable physicochemical properties associated with the pyrrolidinone core.

As an Organocatalyst

Chiral β-amino lactams, such as this compound, are a class of compounds with recognized potential in organocatalysis. The presence of both a hydrogen-bond donor (the amine) and a Lewis basic site (the carbonyl oxygen) allows these molecules to act as bifunctional catalysts, activating both the nucleophile and the electrophile in a reaction. This dual activation can lead to high levels of stereocontrol in asymmetric transformations.

The application of chiral β-amino lactams as organocatalysts has been explored in various reactions, including Michael additions and aldol (B89426) reactions. The rigid pyrrolidinone ring helps to create a well-defined chiral environment around the catalytic sites, which is crucial for achieving high enantioselectivity.

While the general class of chiral β-amino lactams has shown promise, specific and comprehensive studies detailing the catalytic activity and efficacy of this compound in a broad range of organic reactions are not extensively available. Research in this area would be necessary to fully elucidate its catalytic potential, including optimal reaction conditions, substrate scope, and achievable levels of enantioselectivity.

Future Directions and Research Opportunities

Development of Novel Synthetic Pathways

The future development of novel synthetic pathways for 3-Amino-4,4-dimethylpyrrolidin-2-one is centered on enhancing efficiency, stereocontrol, and accessibility. Current methods, such as the enantiodivergent preparation of its N-phenyl derivative, provide a solid foundation. researchgate.net However, research is anticipated to move towards more streamlined and atom-economical processes.

Future synthetic strategies may include:

Catalytic Asymmetric Methodologies: Moving beyond substrate-controlled methods to catalytic enantioselective approaches would be a significant advancement. This could involve transition-metal-catalyzed reactions or organocatalysis to construct the chiral pyrrolidinone core. nih.gov

Multicomponent Reactions (MCRs): Designing one-pot MCRs could dramatically increase efficiency by combining multiple synthetic steps, thereby reducing waste and purification efforts. tandfonline.com

Flow Chemistry: The application of continuous flow technologies could enable safer, more scalable, and highly controlled production of the target compound and its derivatives.

Bio-catalysis: The use of enzymes to perform key stereoselective transformations could offer high enantiopurity under mild reaction conditions, presenting a green chemistry alternative to traditional methods.

Exploration of Undiscovered Reactivity Profiles

The reactivity of this compound is primarily dictated by its primary amine and lactam functionalities. While derivatization of the amino group is a known strategy, a systematic exploration of its reactivity remains an open area of research. nih.govnih.gov Future investigations will likely focus on leveraging these functional groups to access new chemical space.

Key areas for exploration include:

Selective N-Functionalization: Developing protocols for selective mono- and di-alkylation or arylation of the primary amine to create a diverse range of secondary and tertiary amine analogs.

Lactam Ring-Opening: Investigating controlled ring-opening of the γ-lactam to yield functionalized γ-amino acids containing a quaternary gem-dimethyl center. These products could serve as valuable building blocks in peptide and polymer chemistry.

Reactions at the α-Carbon: Exploring the reactivity of the carbon atom alpha to the lactam carbonyl, potentially through enolate chemistry, to introduce additional substituents.

Scaffold Derivatization: Using the core structure as a scaffold, the amino group can be converted into other functional groups (e.g., isocyanates, ureas, sulfonamides) to build libraries of compounds for various applications. nih.gov

Advancements in Asymmetric Synthesis

Achieving high stereochemical control is crucial for the application of chiral molecules in pharmacology. While an enantiodivergent synthesis for a derivative of this compound has been reported, there is considerable scope for improvement and diversification of asymmetric strategies. researchgate.net

Future research in this area will likely pursue:

Organocatalytic Approaches: The use of chiral small molecules, such as proline derivatives, as catalysts for the asymmetric construction of the pyrrolidinone ring. mdpi.com

Kinetic Resolution: Developing efficient kinetic resolution processes to separate racemic mixtures of the compound or its precursors, offering an alternative route to enantiopure material. whiterose.ac.uk

Stereoselective Cycloaddition Reactions: Employing [3+2] cycloaddition reactions with chiral control elements to construct the five-membered ring with high diastereoselectivity and enantioselectivity. acs.org

Chiral Auxiliary-Mediated Synthesis: Refining methods that use removable chiral auxiliaries to guide the stereochemical outcome of key bond-forming reactions. nih.gov

Application in Complex Natural Product Synthesis

The pyrrolidine (B122466) ring is a privileged scaffold found in a vast number of natural products and pharmaceutically active compounds. nih.govmdpi.com The this compound structure, with its stereocenter, gem-dimethyl group, and versatile amino functionality, represents a valuable chiral building block for the synthesis of more complex molecular architectures.

Potential applications in this field include:

Chiral Pool Synthesis: Using the enantiopure compound as a starting material to introduce a specific stereochemical and structural motif into a larger target molecule.

Scaffold for Alkaloid Synthesis: The aminopyrrolidinone core could serve as a precursor for the construction of various classes of alkaloids that feature a substituted pyrrolidine ring.

Synthesis of Peptidomimetics: The constrained cyclic structure is ideal for use in designing peptidomimetics, where it can replace or mimic specific amino acid residues or peptide turns.

Deepening Understanding of Structure-Activity Relationships for Therapeutic Design

To unlock the therapeutic potential of this compound, a thorough investigation of its structure-activity relationships (SAR) is essential. By systematically modifying the core structure and evaluating the biological activity of the resulting analogs, researchers can identify the key molecular features required for a desired therapeutic effect. nih.govnih.govnih.gov

A comprehensive SAR study would involve the synthesis and evaluation of analog libraries with modifications at distinct positions:

| Modification Site | R-Group Variation | Potential Impact on Activity |

| Amino Group (C3) | Alkyl, Aryl, Acyl, Sulfonyl groups | Modulate receptor binding, potency, and selectivity. |

| Lactam Nitrogen (N1) | Hydrogen, Alkyl, Aryl, Heterocyclic groups | Influence solubility, metabolic stability, and cell permeability. |

| Dimethyl Group (C4) | Cyclopropyl, other small alkyls | Affect steric interactions and conformational rigidity. |

These studies will be crucial for optimizing lead compounds, improving potency, enhancing selectivity, and refining pharmacokinetic properties for potential drug candidates.

Integration with Advanced High-Throughput Screening Technologies

High-throughput screening (HTS) provides a powerful platform for rapidly assessing the biological activity of large compound libraries against a multitude of therapeutic targets. nih.gov Integrating the this compound scaffold with HTS technologies can accelerate the discovery of new lead compounds.

This integration involves two key stages:

Library Synthesis: The creation of a diverse chemical library based on the this compound core. This can be achieved through combinatorial chemistry or diversity-oriented synthesis, modifying the amino and lactam nitrogen positions with a wide array of functional groups.

Automated Screening: Screening this library against panels of biological targets, such as enzymes, receptors, and ion channels, using automated, miniaturized assays in 96-, 384-, or 1536-well formats. agilent.com This approach allows for the efficient identification of "hits"—compounds that exhibit a desired biological effect. mdpi.comthermofisher.com

Computational Design of Novel this compound Analogs

In silico methods are indispensable in modern drug discovery for designing novel molecules with enhanced properties. researchgate.net Computational tools can be employed to guide the synthesis and optimization of this compound analogs, saving significant time and resources. nih.govtandfonline.com

Key computational approaches include:

Molecular Docking: Simulating the binding of virtual analogs to the three-dimensional structure of a biological target to predict binding affinity and orientation. This helps prioritize which compounds to synthesize.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of analogs with their biological activity. nih.gov These models can then be used to predict the activity of unsynthesized compounds. nih.govrsc.org

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of a ligand-protein complex over time to assess the stability of the interaction and understand the molecular basis of binding. tandfonline.com

ADME/Tox Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of virtual analogs, helping to identify candidates with favorable drug-like properties early in the design process. tandfonline.com

By combining these computational techniques with empirical screening and synthesis, researchers can accelerate the development of novel this compound derivatives for a wide range of scientific and therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-4,4-dimethylpyrrolidin-2-one with high enantiomeric purity?